molecular formula C16H15ClN2O3 B1244069 (1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide

(1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide

Cat. No. B1244069
M. Wt: 318.75 g/mol
InChI Key: KIXXRBVAOHCCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxybenzoic acid [[1-amino-2-(4-chlorophenyl)ethylidene]amino] ester is a methoxybenzoic acid.

Scientific Research Applications

Environmental Impact and Toxicity Studies

  • Chlorinated Phenolic Compounds

    • Chlorophenols, compounds related to the chlorophenyl group in the queried chemical, have been studied for their role as precursors in the formation of dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI). The review highlights the pathways, reaction rates, and environmental implications of chlorophenols and their role in dioxin formation, emphasizing the need for understanding their behavior in thermal processes (Peng et al., 2016).
  • Toxicity of Chlorinated Hydrocarbons

    • Chlorinated hydrocarbons, similar to chlorophenyl compounds, have been studied for their toxic effects, particularly in relation to environmental contaminants like 2,4,5-trichlorophenol and related compounds. These compounds have shown potential toxicity, causing various health issues such as chloracne, liver disease, and teratogenicity. Understanding the toxicity of these compounds contributes to the broader knowledge of chlorinated compounds in environmental health (Kimbrough, 1972).
  • Endocrine Disrupting Effects of Benzophenone-3

    • Benzophenone-3 (BP-3), a compound with a methoxybenzoyl component, has been studied for its widespread use in sunscreens and potential impact on the aquatic ecosystem due to its endocrine-disrupting properties. The review consolidates data on the physicochemical properties, toxicokinetics, environmental occurrence, and toxic effects of BP-3 and its metabolites, emphasizing the need for further research on the environmental monitoring and potential long-term exposure consequences in aquatic ecosystems (Kim & Choi, 2014).
  • Health Effects of Occupational Chlorinated Solvent Exposure

    • The review discusses the health effects associated with exposure to chlorinated solvents, touching on various solvents related to chlorophenyl groups. It covers the toxicology, metabolism, and associated health risks, including nervous system, reproductive, liver, kidney toxicity, and carcinogenicity. It calls for further studies to establish a clear pathway from exposure to health effects, underscoring the complexity of understanding the impact of chlorinated compounds (Ruder, 2006).

properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 3-methoxybenzoate

InChI

InChI=1S/C16H15ClN2O3/c1-21-14-4-2-3-12(10-14)16(20)22-19-15(18)9-11-5-7-13(17)8-6-11/h2-8,10H,9H2,1H3,(H2,18,19)

InChI Key

KIXXRBVAOHCCES-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N

SMILES

COC1=CC=CC(=C1)C(=O)ON=C(CC2=CC=C(C=C2)Cl)N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)ON=C(CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide
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(1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide
Reactant of Route 3
(1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide
Reactant of Route 4
(1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide
Reactant of Route 5
(1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide
Reactant of Route 6
(1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide

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